molecular formula C11H21Cl2N3O B1428174 2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride CAS No. 1361116-18-8

2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride

Cat. No. B1428174
M. Wt: 282.21 g/mol
InChI Key: NHYKNVFVCDOICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride (2-MPE-DHC) is an organic compound that has been studied for its wide range of applications. It has been used in a variety of scientific research projects, ranging from drug design to biochemistry and physiology. This compound has also been used in lab experiments for its unique properties, such as its ability to act as a catalytic reagent. We will also discuss the advantages and limitations of using this compound in lab experiments, as well as potential future directions for research.

Scientific Research Applications

  • CB1 Receptor Ligands and Antioxidant Activity :

    • Studies have shown that certain CB1 receptor ligands, including compounds structurally related to 2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride, may exhibit antioxidant properties. These ligands lack pro-oxidant activity and may potentially contribute to their beneficial effects (Tsvetanova et al., 2006).
  • Cancer Treatment Potential :

    • Research indicates that certain pyrazole derivatives, which include structural elements of the mentioned compound, might play a role in treating cancer due to their inhibition of Aurora kinase, a key protein in cell division (ロバート ヘンリー,ジェームズ, 2006).
  • Potential PET Imaging Agent for CB1 Receptors :

    • Compounds similar to 2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride have been synthesized and evaluated as potential imaging agents for CB1 receptors using PET technology. This involves radioactively labeling the compounds for tracing within the body (J. Kumar et al., 2004).
  • Antimicrobial Applications :

    • Certain pyrazole derivatives containing elements of this compound have shown promising antimicrobial activities. They have been tested against various microbial strains, demonstrating potential in addressing bacterial and fungal infections (T. I. El-Emary et al., 2005).
  • Synthesis of Polysubstituted Pyrazoles and Isoxazoles :

    • The compound and its derivatives play a critical role in the synthesis of novel polysubstituted pyrazoles and isoxazoles, which have applications in various areas of chemical research (F. Latif et al., 2003).
  • Cannabinoid Receptor Research :

    • Pyrazole derivatives related to this compound have been used in studying the interaction with cannabinoid receptors. This research is significant in understanding receptor binding and function, which can have implications in developing treatments for various neurological and psychological conditions (J. Shim et al., 2002).

properties

IUPAC Name

2-(2-methyl-5-piperidin-2-ylpyrazol-3-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.2ClH/c1-14-9(5-7-15)8-11(13-14)10-4-2-3-6-12-10;;/h8,10,12,15H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYKNVFVCDOICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCCN2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 2
2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 3
2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 4
2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 5
2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 6
2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride

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